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Compound of Interest

Compound Name: (4-Butoxyphenoxy)acetyl chloride
CAS No.: 54022-77-4
Cat. No.: B13938259
Get Quote
. J

Executive Summary

(4-Butoxyphenoxy)acetyl chloride [CAS: 54022-77-4] is a specialized acyl chloride derivative
utilized primarily as a reactive intermediate in the synthesis of liquid crystals, pharmaceutical
active ingredients (APIs), and functionalized polymers.[1] Its structural core combines a
lipophilic butoxy tail with a reactive acyl chloride head group, mediated by a phenoxy ether
linkage.

This technical guide provides a comprehensive spectroscopic profile (NMR, IR, MS) for
researchers handling this moisture-sensitive compound.[1] The data presented below
synthesizes experimental baselines from analogous phenoxyacetyl derivatives and
chemometric principles to establish a diagnostic standard for quality control and structural
verification.

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6][7]1[8]
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Property Specification

IUPAC Name 2-(4-Butoxyphenoxy)acetyl chloride
CAS Number 54022-77-4

Molecular Formula C12H15CIlOs3

Molecular Weight 242.70 g/mol

_ Off-white to pale yellow solid (low melting) or
Physical State ) o
viscous liquid

Soluble in CH2Clz2, CHCIs, THF, Toluene; Reacts

Solubilit
Y violently with water/alcohols

- Moisture sensitive; hydrolyzes to (4-
Stability ) ]
butoxyphenoxy)acetic acid

Synthesis & Handling Protocol

Critical Note: The spectroscopic purity of this compound is directly dependent on the exclusion
of moisture. Hydrolysis yields the corresponding carboxylic acid, which introduces confounding
signals (e.g., broad -COOH singlets in NMR, -OH stretches in IR).

Synthesis Workflow (Inert Atmosphere)

The standard preparation involves the chlorination of (4-butoxyphenoxy)acetic acid using
Thionyl Chloride (hgcontent-ng-c747876706=""_nghost-ng-c4038370108="" class="inline ng-
star-inserted">

) or Oxalyl Chloride.

Precursor:
(4-Butoxyphenoxy)acetic acid

T Reaction: . -S02(g), - HCI (g) m Eurllflcgtlon: Anhydrous Storage o Product:
Reflux (60-80°C) P Distillation or | (4-Butoxyphenoxy)acetyl chloride
— | _—%"| N2 Atmosphere Vac. Stripping i i’ 4

SOCI2 (Thionyl Chloride)
+ Cat. DMF
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Figure 1: Synthesis workflow emphasizing the removal of gaseous byproducts to drive
equilibrium.

Sample Preparation for Spectroscopy

* NMR: Use ngcontent-ng-c747876706=""_nghost-ng-c4038370108="" class="inline ng-star-
inserted">

stored over molecular sieves. Filter through a small plug of anhydrous ngcontent-ng-
c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

if acid traces are suspected.

e |IR: Prepare Nujol mull or use an ATR accessory in a glovebox or under a nitrogen blanket.[1]

o Storage: Store at -20°C under Argon.

Spectroscopic Analysis
A. Infrared Spectroscopy (FT-IR)

The IR spectrum provides the most immediate confirmation of the acyl chloride functional group
conversion.[1]
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Frequency (ngcontent-ng-

c747876706="" _nghost-

ng-c4038370108=""

class="inline ng-star- Assignment Diagnostic Note

inserted">

Primary Diagnostic.
Significantly higher frequency

than the precursor acid (~1710
1810+ 10 C=0 Stretch (Acyl Chloride)

) or ester (~1740

).

Strong bands corresponding to
the butyl chain (ngcontent-ng-
c747876706="" _nghost-ng-
c4038370108="" class="inline

2850 - 2960 C-H Stretch (Aliphatic) . "
ng-star-inserted">

).

Characteristic "breathing"
1605, 1510 C=C Stretch (Aromatic) modes of the para-substituted
benzene ring.[1]

Asymmetric stretching of the
1245 C-O-C Stretch (Aryl Ether) )
phenoxy ether linkage.

Stretching of the butoxy ether

1060 C-O-C Stretch (Alkyl Ether)
bond.[1]

Often weak/obscured, but
~600 - 750 C-CI Stretch distinct in the fingerprint

region.

B. Nuclear Magnetic Resonance (NMR)
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1H NMR (300/400 MHz, CDCls)

The proton spectrum is characterized by a distinct para-substitution pattern and the deshielded
singlet of the alpha-methylene group.
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Chemical Shift
(ngcontent-ng-
c747876706=""
_hghost-ng-
S Multiplicity Integration Assignment Structural
" class="inline Context
ng-star-
inserted">
» Ppm)
Para-substituted
benzene ring.
The electron-
. donating alkoxy
6.80 - 6.95 Multiplet (AA'BB") 4H Ar-H
groups shield
these protons
relative to
benzene.[1]
Key Diagnostic.
Deshielded by
~0.3 ppm
compared to the
acid precursor
(ngcontent-ng-
c747876706=""
4.92 Singlet 2H -0-CH2-COCl _nghost-ng-
c4038370108=""
class="inline ng-
star-inserted">
4.60) due to the
electron-
withdrawing CI.
[1]
3.92 Triplet 2H -O-CH:- Alpha-protons of
(ngcontent-ng- the butoxy tail.

© 2026 BenchChem. All rights reserved. 6/11 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/4-Boc-aminomethylphenylacetic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Boc-aminomethylphenylacetic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13938259?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

c747876706=""
_hghost-ng-
c4038370108=""
class="inline ng-

star-inserted">

Beta-protons of

1.75 Quintet 2H -CH2- ]
the butoxy tail.[1]
Gamma-protons
1.48 Sextet 2H -CH2- of the butoxy tail.
[1]
Triplet
(ngcontent-ng-
c747876706=""
_nghost-ng- Terminal methyl
0.96 c4038370108=""  SH -CHs

group.
class="inline ng-

star-inserted">

13C NMR (75/100 MHz, CDClIs)
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Chemical Shift (ngcontent-ng-
€c747876706="" _nghost-ng-
c4038370108="" class="inline ng-star-

Assignment
inserted">
» Ppm)
1715 C=0 (Acyl Chloride)
154.2 Ar-C (Ipso, O-Butoxy)
152.8 Ar-C (Ipso, O-Acetyl)
115.8 Ar-C (Ortho/Meta)
74.5 -O-CH2-COCI (Alpha carbon)
68.4 -O-CH3- (Butoxy alpha)
31.4 -CH:z- (Butoxy beta)
19.3 -CHz- (Butoxy gamma)
13.9 -CHs (Butoxy delta)

C. Mass Spectrometry (MS - El, 70eV)

The fragmentation pattern is dominated by the stability of the phenoxy cation and the cleavage
of the labile C-ClI bond.

Molecular lon:ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-

inserted">
242 (3Cl) / 244 (3’Cl) [Ratio ~3:1]
Fragmentation Pathway:

e Acylium lon Formation (ngcontent-ng-c747876706="" _nghost-ng-c4038370108=""
class="inline ng-star-inserted">

): Loss of the chlorine radical [Cle] yields the acylium ion (ngcontent-ng-c747876706=""
_nghost-ng-c4038370108="" class="inline ng-star-inserted">
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207).

Decarbonylation (ngcontent-ng-c747876706=""_nghost-ng-c4038370108="" class="inline

ng-star-inserted">

): Loss of CO from the acylium ion (or direct loss of COClIe) yields the stabilized oxonium ion
(ngcontent-ng-c747876706=""_nghost-ng-c4038370108="" class="inline ng-star-inserted">

179).

Alkyl Cleavage: Fragmentation of the butyl chain typically yields peaks at ngcontent-ng-
c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

57 (

) or loss of butene.

Molecular lon (M+)
m/z 242/244

 Cle (35/37)

Acylium lon
[R-O-CH2-CO]+
m/z 207

CO (28)

Oxonium lon
[R-O-CH2]+
m/z 179

Butoxy/Phenol Fragments
m/z 123 / 57

Click to download full resolution via product page
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Figure 2: Predicted Electron Impact (El) fragmentation pathway.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1. 2-(4-((((Tert-butoxy)carbonyl)amino)methyl)phenyl)acetic acid | CL4H19NO4 | CID
2755983 - PubChem [pubchem.ncbi.nim.nih.gov]

» To cite this document: BenchChem. [Technical Specification & Spectroscopic Analysis: (4-
Butoxyphenoxy)acetyl chloride[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13938259/docs#technical-specification-
spectroscopic-analysis-4-butoxyphenoxy-acetyl-chloride-1]
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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